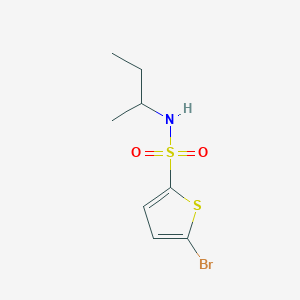![molecular formula C22H24N2O4S2 B296911 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide](/img/structure/B296911.png)
2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide, also known as WST-8, is a water-soluble tetrazolium salt that is commonly used in scientific research as a colorimetric indicator for cell viability and proliferation. WST-8 is a derivative of the widely used tetrazolium salt, MTT, and is known for its improved sensitivity and stability.
作用機序
The mechanism of action of 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide involves the reduction of the tetrazolium salt by mitochondrial dehydrogenases in viable cells. The reduced form of the salt produces a colored formazan dye that can be detected by spectrophotometry. The amount of formazan dye produced is proportional to the number of viable cells in the sample.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide has no known biochemical or physiological effects on cells. It is a non-toxic compound that is only metabolized by viable cells.
実験室実験の利点と制限
One of the major advantages of 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide is its high sensitivity and stability. It is also water-soluble, which makes it easy to handle and use in aqueous solutions. However, one limitation of 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide is that it requires the use of a spectrophotometer to measure the amount of formazan dye produced. This can be a disadvantage for labs that do not have access to this equipment.
将来の方向性
There are several potential future directions for the use of 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide in scientific research. One area of interest is in the development of new drug screening assays that utilize 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide to evaluate the effectiveness of potential drug candidates. Another potential direction is in the development of new applications for 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide in the field of tissue engineering, where it could be used to evaluate the viability and proliferation of cells in 3D tissue constructs. Finally, there is potential for the development of new derivatives of 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide that could further improve its sensitivity and stability.
合成法
The synthesis of 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide involves the reaction of 4-(2-toluidino)phenylsulfonyl chloride with 2,4,6-trimethylaniline in the presence of a base. The resulting product is then treated with sulfanilic acid to form the final compound, 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide.
科学的研究の応用
2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide is commonly used in scientific research to assess cell viability and proliferation. It is used in a variety of assays, including cell proliferation assays, cytotoxicity assays, and apoptosis assays. 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide is also used in drug screening assays to evaluate the effectiveness of potential drug candidates.
特性
分子式 |
C22H24N2O4S2 |
|---|---|
分子量 |
444.6 g/mol |
IUPAC名 |
2,4,6-trimethyl-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H24N2O4S2/c1-15-13-17(3)22(18(4)14-15)30(27,28)23-19-9-11-20(12-10-19)29(25,26)24-21-8-6-5-7-16(21)2/h5-14,23-24H,1-4H3 |
InChIキー |
DSEVZSULCYAXHN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |
正規SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B296828.png)

![N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B296830.png)
![2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide](/img/structure/B296831.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-ethoxybenzenesulfonamide](/img/structure/B296832.png)
![2-({[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296833.png)
![2,3-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B296834.png)
![2-[({2-methoxy[(4-methoxyphenyl)sulfonyl]anilino}acetyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B296835.png)

![N-(3,4-dimethoxyphenyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296843.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide](/img/structure/B296845.png)
![N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B296846.png)
![N-(3-ethoxypropyl)-2-{[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296847.png)
![N-butyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296848.png)